molecular formula C8H14ClN3O2 B2920077 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1909325-45-6

1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B2920077
CAS No.: 1909325-45-6
M. Wt: 219.67
InChI Key: AIVVGVNCGNIHIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a dimethylaminoethyl group attached to the pyrazole ring, along with a carboxylic acid group that is converted to its hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the dimethylaminoethyl moiety.

    Conversion to Hydrochloride Salt: The final step involves the conversion of the carboxylic acid group to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced solubility or stability.

    Biological Studies: The compound can be used in studies investigating the interactions of pyrazole derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid: This compound is similar but lacks the hydrochloride salt form.

    1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid: This isomer has the carboxylic acid group at a different position on the pyrazole ring.

    1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at yet another position.

Uniqueness: 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. The presence of the hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2.ClH/c1-10(2)5-6-11-4-3-7(9-11)8(12)13;/h3-4H,5-6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVVGVNCGNIHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C=CC(=N1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909325-45-6
Record name 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.